
Dasatinib hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasatinib hydrochloride, sold under the brand name Sprycel, is a targeted therapy medication used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Specifically, it is used to treat cases that are Philadelphia chromosome-positive (Ph+) . It is a tyrosine-kinase inhibitor and works by blocking a number of tyrosine kinases such as Bcr-Abl and the Src kinase family .
Synthesis Analysis
Derivatives of dasatinib were synthesized via esterification with 25 carboxylic acids including amino acids and fatty acids by extending the inhibitor to interact with more diverse sites and to improve specificity . A synthetic method of Dasatinib involves the use of hydroxyl-protecting groups such as an ether protection group .Molecular Structure Analysis
Dasatinib has a molecular weight of 488 g/mol . Crystal structures for the commercial monohydrate form and an anhydrate form of dasatinib have been presented along with characterization by Raman spectroscopy, powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis .Chemical Reactions Analysis
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Dasatinib is also subject to drug interactions with CYP3A4 inducers or inhibitors .Physical And Chemical Properties Analysis
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation . Dasatinib solubility decreases at pH > 4 and is thus susceptible to be altered by pH-modifying agents .Wissenschaftliche Forschungsanwendungen
- It inhibits BCR-ABL1, a fusion protein characteristic of CML, and has shown efficacy in managing CML progression .
- Notably, Dasatinib is approximately 325 times more potent than imatinib in inhibiting BCR-ABL1 .
- By targeting BCR-ABL1 and other proteins involved in cancer cell growth, Dasatinib offers an alternative for patients who develop resistance to other therapies .
Chronic Myeloid Leukemia (CML) Treatment
Acute Lymphoblastic Leukemia (ALL)
Inhibition of Src Family Kinases (SFKs)
STAT5 Signaling Suppression
Pharmacokinetics and Individualized Medicine
Other Potential Applications
Wirkmechanismus
Target of Action
Dasatinib hydrochloride is a potent multikinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . These targets play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) leukemias .
Mode of Action
Dasatinib inhibits the active and inactive conformations of the ABL kinase domain . It also blocks the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL chimeric protein . This inhibition halts the proliferation of leukemia cells .
Biochemical Pathways
Dasatinib affects several biochemical pathways due to its broad spectrum of kinase inhibition. It primarily inhibits the BCR-ABL pathway, which is associated with uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .
Result of Action
Dasatinib’s action results in the inhibition of cell duplication, migration, and invasion, triggering apoptosis of tumor cells . It also diminishes the metastatic spread of tumor cells .
Action Environment
Dasatinib’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4, making it susceptible to alteration by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Safety and Hazards
Dasatinib is toxic and can cause skin irritation and serious eye damage. It is suspected of causing cancer and damaging fertility or the unborn child . It can lower blood cells that help your body fight infections and help your blood to clot. You may get an infection or bleed more easily . Some people using dasatinib have developed a rare but serious condition called pulmonary arterial hypertension (PAH) .
Zukünftige Richtungen
Dasatinib is an oral second-generation tyrosine kinase inhibitor known to be used widely in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL). Notably, although a high pharmacokinetic variability in patients and an increased risk of pleural effusion are attendant, fixed dosing remains standard practice . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs .
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGWICDJYLQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

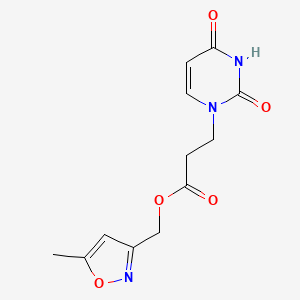
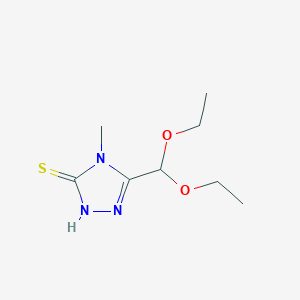

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)
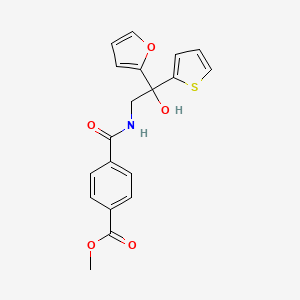

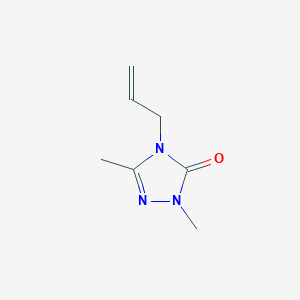
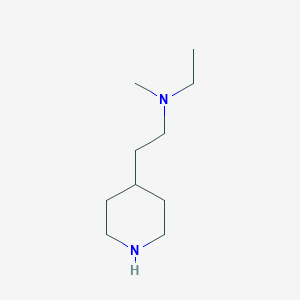
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

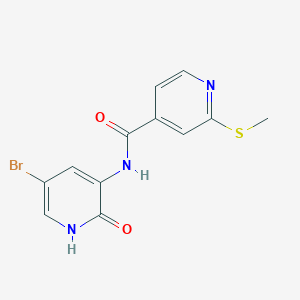
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)